molecular formula C16H21NO4 B3092869 Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 123724-21-0

Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B3092869
CAS No.: 123724-21-0
M. Wt: 291.34 g/mol
InChI Key: LNVFMMJOXRYVKX-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a phenyl substituent at the 3-position, and a carboxylic acid moiety at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol and CAS number 123724-21-0 . The compound is typically stored at 2–8°C in a dry, sealed environment to ensure stability .

The (2S,3R) stereochemistry and Boc protection make this compound a key intermediate in peptide synthesis, where it serves to protect the pyrrolidine nitrogen during coupling reactions. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing bioactive molecules requiring precise stereochemical control .

Properties

IUPAC Name

(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFMMJOXRYVKX-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves several steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the carboxylic acid functionality. The Boc protecting group is then added to protect the amine group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enable more efficient and sustainable production of such compounds. These systems allow for better control of reaction conditions and can lead to higher yields and purity compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a carboxylic acid to an alcohol.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to a wide range of products depending on the substituents introduced .

Scientific Research Applications

Pharmaceutical Development

Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is integral in developing pharmaceuticals, especially those targeting neurological disorders. The compound serves as a key intermediate in synthesizing bioactive molecules, enhancing the efficacy and specificity of drug candidates.

Case Study: Neuroactive Compounds
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties. For example, studies on related pyrrolidine derivatives have shown promise in treating conditions like Alzheimer's disease by modulating neurotransmitter systems and reducing neuroinflammation .

Peptide Synthesis

The compound plays a crucial role in peptide synthesis, where its Boc protecting group allows for selective reactions while safeguarding the amine functionality. This characteristic enhances the stability and bioavailability of peptide-based therapeutics.

Application Example:
In synthetic routes for peptides, this compound has been used to create cyclic peptides that demonstrate improved pharmacokinetic profiles compared to linear counterparts. These cyclic peptides often exhibit increased resistance to enzymatic degradation .

Chiral Resolution

Chirality is a significant aspect of drug design, as enantiomers can exhibit vastly different biological activities. This compound's unique chiral properties make it an excellent candidate for chiral resolution processes.

Technique:
Researchers utilize this compound in asymmetric synthesis and chiral chromatography to isolate enantiomers from racemic mixtures. This process is vital for producing pure active pharmaceutical ingredients (APIs), ensuring safety and efficacy in therapeutic applications .

Research in Organic Chemistry

As a versatile building block, this compound facilitates the exploration of new chemical reactions and the development of novel compounds. Its structural features allow for various transformations, making it a staple in organic synthesis.

Reactions:
The compound can undergo oxidation, reduction, and substitution reactions, enabling the introduction of diverse functional groups into synthesized molecules. For instance, oxidation reactions can yield ketones or aldehydes that serve as precursors for further synthetic modifications .

Material Science

Recent advancements have seen the incorporation of this compound into polymeric materials to enhance their mechanical properties and thermal stability.

Industrial Application:
In material science research, this compound has been explored for its potential to improve the performance of biodegradable plastics through copolymerization techniques. The resulting materials exhibit enhanced durability while maintaining environmental sustainability .

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
Pharmaceutical DevelopmentKey intermediate for neuroactive compoundsNeuroprotective agents for Alzheimer's treatment
Peptide SynthesisEnhances stability and bioavailability of peptidesCyclic peptides with improved pharmacokinetics
Chiral ResolutionFacilitates separation of enantiomersAsymmetric synthesis and chiral chromatography
Organic ChemistryBuilding block for new chemical reactionsOxidation/reduction/substitution reactions
Material ScienceImproves mechanical properties of polymersBiodegradable plastics with enhanced durability

Mechanism of Action

The mechanism by which Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s stereochemistry and functional groups play a crucial role in its interactions .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Protecting Group Stereochemistry Melting Point (°C) Key Applications
This compound 123724-21-0 C₁₆H₂₁NO₄ 291.34 3 Boc (2S,3R) 234–236 Peptide synthesis
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid 281655-32-1 C₂₆H₂₃NO₄ 413.47 3 Fmoc (2S,3R) - Solid-phase synthesis
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid 118758-48-8 C₁₁H₁₃NO₂ 191.23 3 None (2S,3R) 234–236 Drug intermediates
Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ 291.34 4 Boc (2S,4S) - Conformational studies
(2S,3S)-3-Phenylpyrrolidine-2-carboxylic acid (TFA salt) - C₁₁H₁₃NO₂ 191.23 3 None (2S,3S) - Biological evaluation

Key Comparison Points

Protecting Groups
  • Boc vs. Fmoc : The Boc group is acid-labile (removed with trifluoroacetic acid), while Fmoc is base-labile (cleaved with piperidine). Boc is preferred for its stability under basic conditions, whereas Fmoc is ideal for orthogonal protection in solid-phase peptide synthesis .
  • Unprotected Derivatives : The unprotected (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid (CAS 118758-48-8) is reactive at the pyrrolidine nitrogen, enabling direct incorporation into molecules but requiring careful handling due to sensitivity .
Stereochemistry
  • (2S,3R) vs. (2S,3S) : Diastereomers like (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid exhibit distinct physicochemical properties. For example, the (2S,3R) configuration in Boc-protected derivatives is critical for binding to biological targets such as apelin receptors .
  • Racemic Mixtures : Boc-trans-Pro(3-Ph)-OH (rac, CAS 149252-59-5) contains both (2S,3R) and (2R,3S) enantiomers, reducing enantiomeric purity and complicating chiral applications .
Substituent Position
  • 3- vs. 4-Phenyl Substitution : Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-29-3) shifts the phenyl group to the 4-position, altering the ring puckering and steric interactions. This positional isomerism impacts conformational flexibility and receptor binding .
Functional Groups
  • Carboxylic Acid vs. Hydroxyl : 3-Phenylpyrrolidin-3-ol (CAS 49798-31-4) replaces the carboxylic acid with a hydroxyl group, reducing polarity and hydrogen-bonding capacity, which affects solubility and biological activity .

Biological Activity

Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has garnered attention in biochemical research due to its potential biological activities. This compound exhibits structural features that may influence its interactions with various biological macromolecules, making it a subject of interest in pharmacological studies.

Structural Characteristics

This compound has the molecular formula C16_{16}H21_{21}NO4_4 and a molecular weight of approximately 289.35 g/mol. The compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis to protect amino groups during chemical reactions .

  • Enzyme Interaction : Compounds with similar structures often participate in enzyme catalysis. The unique stereochemistry of this compound may influence its binding affinity and specificity towards certain enzymes.
  • Receptor Binding : The compound's structural features suggest potential interactions with various receptors, which could lead to downstream biological effects such as modulation of signaling pathways .
  • Antiproliferative Effects : Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For example, certain derivatives have been tested against human RPMI 8226 multiple myeloma cells using MTT assays to evaluate their cytotoxicity .

Table 1: Biological Activity Summary of Related Compounds

Compound NameStructure TypeIC50_{50} (µM)Biological Activity
This compoundAmino Acid DerivativeNot establishedPotential enzyme inhibitor
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acidSimilar structureNot extensively documentedEnzyme catalysis roles
(2S,3R)-3-pyridylalaninePyridine derivative61 - 170 µMCytotoxicity against RPMI 8226

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various amino acid derivatives on RPMI 8226 cells, compounds were assessed for their ability to reduce cell viability. The results indicated that certain derivatives exhibited IC50_{50} values ranging from 61 to 170 µM at varying time points (24h, 48h, and 72h). This suggests potential therapeutic applications for compounds with similar structures to this compound in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.